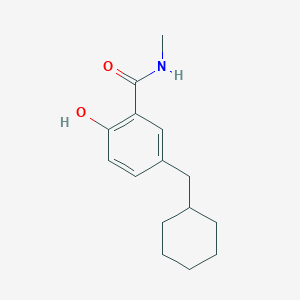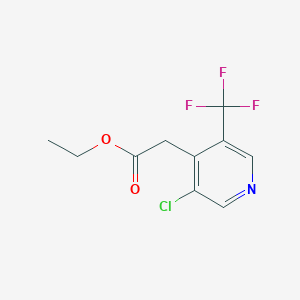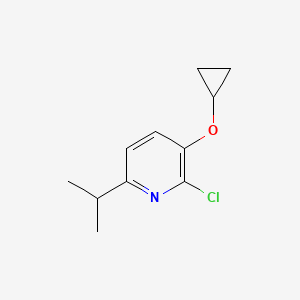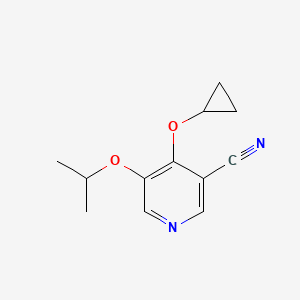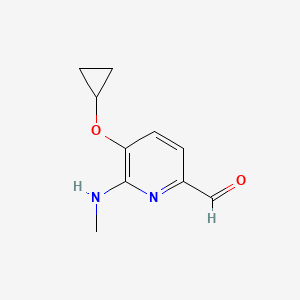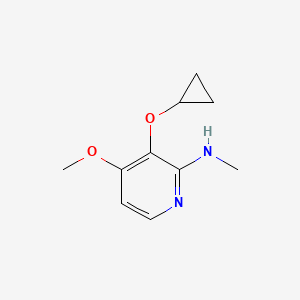
3-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine is a chemical compound with the molecular formula C10H14N2O2 It is a pyridine derivative, characterized by the presence of a cyclopropoxy group at the third position, a methoxy group at the fourth position, and an N-methyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving suitable starting materials such as aldehydes, ketones, and amines.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropyl halides and a suitable base.
Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a strong acid or base.
N-Methylation: The N-methyl group can be introduced through a methylation reaction using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropyl halides and methanol in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridine derivatives with different functional groups replacing the cyclopropoxy or methoxy groups.
Scientific Research Applications
3-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-4-methylpyridin-2-amine: Similar structure with a cyclopropyl group instead of a cyclopropoxy group.
4-Methoxy-2-methylpyridine: Lacks the cyclopropoxy group but has a similar pyridine core.
N-Methyl-2-pyridinamine: Similar structure but lacks the cyclopropoxy and methoxy groups.
Uniqueness
3-Cyclopropoxy-4-methoxy-N-methylpyridin-2-amine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-methoxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O2/c1-11-10-9(14-7-3-4-7)8(13-2)5-6-12-10/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
CJKDNCQVWDCDEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=C1OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


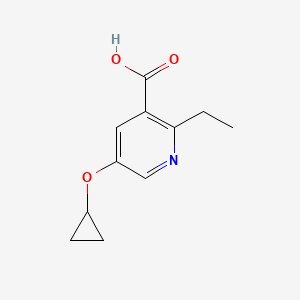

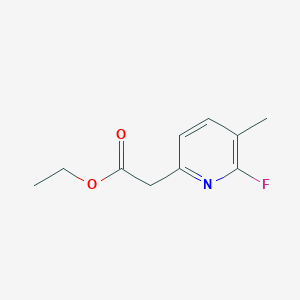
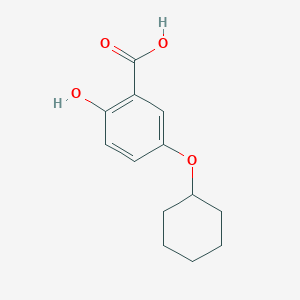
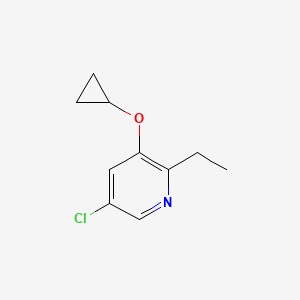
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
